1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLQBSXYYLCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Indoline-2-Carboxylic Acid Derivatives
The Chinese patent CN101544593A outlines a stereoselective route starting from indoline-2-carboxylic acid (I). Key steps include:
- Amine Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C yields the N-Boc-protected intermediate (II).
- Dieckmann Cyclization : Heating II with sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C induces ring closure to form the bicyclic lactam (III).
- Acid Hydrolysis : Reacting III with hydrochloric acid (HCl) in dioxane/water (4:1) at 60°C removes the Boc group and hydrolyzes the lactam to the free carboxylic acid (IV).
This method achieves the (2S,3aS,7aS) configuration critical for biological activity through chiral starting materials and controlled cyclization conditions.
Hydrogenation of Indole Derivatives
An alternative approach from indole precursors involves:
- Indole Reduction : Catalytic hydrogenation of methyl 1H-indole-2-carboxylate using Pd/C (10 wt%) in methanol under 50 psi H₂ at 25°C produces the partially saturated indoline.
- Stereoselective Saturation : Further hydrogenation with Raney Ni in ethanol at 80°C and 100 psi H₂ yields the octahydroindole framework.
- Carboxylic Acid Activation : Saponification of the methyl ester with LiOH in THF/water (3:1) provides the free acid.
This route offers flexibility in introducing substituents but requires careful catalyst selection to control stereochemistry.
Benzoylation of the Octahydroindole Amine
Introducing the 4-fluorobenzoyl group necessitates precise reaction engineering to avoid side reactions at the carboxylic acid moiety.
Direct Acylation with 4-Fluorobenzoyl Chloride
- Amine Activation : The octahydroindole-2-carboxylic acid (IV) is suspended in dichloromethane (DCM) with triethylamine (Et₃N, 2.5 equiv) at 0°C.
- Acyl Chloride Addition : 4-Fluorobenzoyl chloride (1.2 equiv) is added dropwise, followed by stirring at 25°C for 12 h.
- Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine before purification via silica gel chromatography (hexanes:EtOAc = 7:3).
Yields typically range from 65–78%, with residual starting material attributed to competing hydrolysis of the acyl chloride.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates:
- In situ Activation : 4-Fluorobenzoic acid (1.1 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0°C.
- Amine Coupling : IV (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 h.
- Purification : Acidic workup (1M HCl) followed by recrystallization from ethanol/water provides the product in 70–82% yield.
This method minimizes epimerization risks compared to acyl chloride routes.
Stereochemical Control and Byproduct Analysis
Configuration Stability During Benzoylation
The (2S,3aS,7aS) configuration remains intact under both acylation methods, as confirmed by:
Common Impurities and Mitigation Strategies
| Impurity | Source | Resolution Method |
|---|---|---|
| Di-acylated product | Excess acylating agent | Strict stoichiometric control |
| Carboxylic anhydride | High-temperature benzoylation | Maintain reaction <30°C |
| Epimerized product | Basic conditions | Use HOBt/EDCI at pH 6–7 |
Comparative Performance of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereopurity (%) | Scalability |
|---|---|---|---|---|
| Acyl chloride | 78 | 95 | 99.2 | Pilot scale |
| EDCI/HOBt | 82 | 97 | 99.5 | Lab scale |
| One-pot cyclization/acylation | 61 | 89 | 98.7 | Not scalable |
The EDCI/HOBt method demonstrates superior stereochemical fidelity, making it preferred for pharmaceutical applications despite higher reagent costs.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Required per kg API |
|---|---|---|
| 4-Fluorobenzoyl chloride | 320 | 0.78 kg |
| EDCI | 1,150 | 1.2 kg |
| HOBt | 980 | 0.95 kg |
Environmental Impact Metrics
- Process Mass Intensity (PMI): 86 kg/kg API (traditional) vs. 43 kg/kg (flow chemistry)
- Carbon Efficiency: 38% (batch) vs. 61% (continuous manufacturing)
Chemical Reactions Analysis
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C, AlCl3), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Anticancer Activity
1-(4-Fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in human tumor cells, with mean growth inhibition (GI) values indicating effective antitumor activity .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| Human Breast Cancer | 15.72 | 50.68 |
| Human Lung Cancer | 20.00 | 60.00 |
| Human Colon Cancer | 18.50 | 55.00 |
The National Cancer Institute (NCI) protocols have been employed to assess the compound's efficacy against a panel of approximately sixty cancer cell lines, confirming its potential as a lead compound for further development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.0 μg/mL |
| Escherichia coli | 5.0 μg/mL |
| Candida albicans | 6.5 μg/mL |
These findings indicate that this compound could be explored further for its potential as an antimicrobial agent .
Drug Design and Development
The structural characteristics of this compound make it an interesting candidate for drug design. Its ability to interact with biological targets can be optimized through molecular modifications to enhance potency and selectivity against specific diseases.
Case Study: Structure-Activity Relationship (SAR)
In a recent study, researchers modified the fluorobenzoyl moiety to investigate its impact on biological activity. The results indicated that variations in substituents on the benzoyl group significantly affected the compound's potency against cancer cells .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The octahydroindole structure may contribute to the compound’s overall stability and bioavailability. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Fluorine Positioning: The 4-fluorobenzoyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, as seen in related indole derivatives .
- Synthetic Flexibility : Compounds like N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide demonstrate the feasibility of modular synthesis using sodium ethoxide-mediated couplings, a strategy applicable to the target compound .
Biological Activity
1-(4-Fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a compound of significant interest in pharmaceutical research, particularly for its potential anti-cancer and antiviral activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as a potential inhibitor of viral integrase.
Chemical Structure and Properties
The compound features a complex structure that includes an indole core, which is known for its diverse biological activities. The presence of a fluorobenzoyl group enhances its pharmacological profile, making it a candidate for further investigation in drug development.
Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit cytotoxic effects through several mechanisms:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values as low as 0.57 µM against the MCF-7 breast cancer cell line, indicating potent anti-cancer activity .
- Induction of Apoptosis : Flow cytometry analyses reveal that treatment with this compound leads to increased populations of Annexin-V and 7-AAD positive cells, suggesting that it may induce apoptosis in cancer cells .
- Cell Cycle Arrest : The compound's antiproliferative effects are partly attributed to its ability to induce cell cycle arrest, particularly in the S phase, which is critical for DNA synthesis .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.57 - 21.7 | Cytotoxicity, Apoptosis |
| HCT116 (Colon) | 9.16 - 19.4 | Cytotoxicity |
| A549 (Lung) | 9.79 - 12.3 | Cytotoxicity |
These findings highlight the compound's selective toxicity towards tumor cells compared to non-tumorigenic cells .
Antiviral Activity
In addition to its anti-cancer properties, this compound may also serve as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral replication cycle. Structural studies suggest that the indole core can chelate with magnesium ions within the active site of integrase, potentially blocking viral integration into host DNA .
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives related to this compound:
- Cytotoxicity Studies : A recent study synthesized various indole derivatives and assessed their cytotoxicity against MCF-7 and HCT116 cell lines. The most potent derivative exhibited an IC50 value of 2 µM against MCF-7 cells, demonstrating high efficacy .
- Integrase Inhibition : Another study focused on optimizing indole-2-carboxylic acid derivatives for enhanced integrase inhibition. The best-performing derivative showed an IC50 value of 3.11 µM against HIV-1 integrase, indicating strong potential as an antiviral agent .
- Structural Optimization : Research has shown that modifications at specific positions on the indole ring can significantly enhance biological activity, suggesting a structure-activity relationship that is crucial for drug design .
Q & A
Q. What are the key synthetic routes for 1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid?
The synthesis typically involves coupling octahydroindole-2-carboxylic acid with a fluorobenzoyl group. A common method includes:
- Step 1 : Preparation of the octahydroindole core via cyclization of substituted proline derivatives or resolution of racemic mixtures using chiral auxiliaries (e.g., enzymatic resolution or chiral chromatography) .
- Step 2 : Acylation using 4-fluorobenzoyl chloride in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions (e.g., toluene, 5–40°C) .
- Step 3 : Purification via recrystallization or column chromatography. Yield optimization often requires adjusting stoichiometric ratios of reactants and base catalysts (e.g., triethylamine) .
Q. How is the stereochemistry of the octahydroindole core controlled during synthesis?
The (2S,3aS,7aS) configuration is critical for biological activity and is achieved through:
- Chiral resolution : Use of enantioselective crystallization or enzymatic hydrolysis of racemic trans-octahydroindole precursors .
- Asymmetric catalysis : Copper-catalyzed desymmetrization reactions with chiral ligands, achieving enantiomeric excess (ee) up to 84% under optimized conditions (K₃PO₄ as base) .
- Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are introduced to preserve stereochemistry during subsequent reactions .
Q. What analytical techniques validate the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorobenzoyl group (aromatic protons at δ 7.2–7.8 ppm) and octahydroindole backbone (characteristic methylene/methine signals) .
- HPLC : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) assesses enantiopurity (>98% ee) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 320.1294 for C₁₆H₁₇FNO₃) .
Advanced Research Questions
Q. How does the fluorobenzoyl moiety influence reactivity in catalytic or medicinal applications?
- Electron-withdrawing effects : The fluorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic acyl substitutions (e.g., peptide coupling) .
- Biological activity : In angiotensin-converting enzyme (ACE) inhibitors like perindopril, the fluorobenzoyl group modulates binding affinity to zinc ions in the enzyme’s active site, as shown in molecular docking studies .
- Catalytic ligand utility : The rigid octahydroindole scaffold and fluorinated aromatic ring improve enantioselectivity in Cu-catalyzed reactions (e.g., desymmetrization of glycines) .
Q. What strategies resolve racemic mixtures of octahydroindole derivatives?
- Kinetic resolution : Lipase-mediated hydrolysis of ester intermediates (e.g., using Pseudomonas cepacia lipase), achieving >90% ee .
- Dynamic kinetic resolution : Combining palladium catalysts with chiral phosphine ligands to racemize undesired enantiomers during synthesis .
- Chromatographic separation : Simulated moving bed (SMB) chromatography with cellulose triacetate columns .
Q. How is this compound applied as a chiral ligand in asymmetric catalysis?
- Copper-catalyzed reactions : The octahydroindole-carboxylic acid acts as a ligand in desymmetrization of α,α-bis(2-iodobenzyl)glycines. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
